7-Hydroxydodecanoic acid 7-Hydroxydodecanoic acid 7-hydroxylauric acid is a hydroxy fatty acid comprising lauric acid carrying a single hydroxy substituent at position 7. It is a hydroxy fatty acid and a medium-chain fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 7-hydroxylaurate.
Brand Name: Vulcanchem
CAS No.: 70393-62-3
VCID: VC8289526
InChI: InChI=1S/C12H24O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
SMILES: CCCCCC(CCCCCC(=O)O)O
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol

7-Hydroxydodecanoic acid

CAS No.: 70393-62-3

Cat. No.: VC8289526

Molecular Formula: C12H24O3

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxydodecanoic acid - 70393-62-3

Specification

CAS No. 70393-62-3
Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
IUPAC Name 7-hydroxydodecanoic acid
Standard InChI InChI=1S/C12H24O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Standard InChI Key BNWKMHUFFKDAMV-UHFFFAOYSA-N
SMILES CCCCCC(CCCCCC(=O)O)O
Canonical SMILES CCCCCC(CCCCCC(=O)O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

7-Hydroxydodecanoic acid consists of a 12-carbon chain with a hydroxyl group (-OH) at the seventh position and a carboxylic acid group (-COOH) at the terminal carbon. The IUPAC name for this compound is 7-hydroxydodecanoic acid, while its stereospecific form, (7R)-7-hydroxydodecanoic acid, has the InChIKey BUAGALXJUKFYCZ-UHFFFAOYSA-N . The SMILES notation CCCC(CCCCCC(=O)O)O accurately represents its linear structure.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₄O₃
Molecular Weight216.32 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors2
Rotatable Bonds9
Topological Polar Surface57.5 Ų

Stereochemical Considerations

The (7R)-enantiomer exhibits distinct physicochemical behaviors compared to its (7S) counterpart. Chiral resolution techniques, such as chiral chromatography or enzymatic synthesis, are critical for producing enantiomerically pure forms . The (7R) configuration is associated with specific biological interactions, particularly in enzyme-substrate recognition .

Synthesis and Production Methodologies

Biocatalytic Approaches

Recent studies highlight the use of engineered Escherichia coli strains expressing cytochrome P450 monooxygenases (e.g., CYP153A) for hydroxylating dodecanoic acid derivatives . Key advancements include:

  • Regioselectivity Optimization: Fusion proteins linking P450 enzymes with reductase domains achieve >95% selectivity for the seventh position .

  • Two-Phase Systems: Combining aqueous and organic phases (5:1 ratio) enhances substrate solubility and mitigates product toxicity, boosting yields to 4 g/L .

  • Membrane Transport Engineering: Co-expression of the AlkL transporter improves substrate uptake, increasing throughput by 230% .

Table 2: Biocatalytic Performance Metrics

ParameterValueConditions
SubstrateDodecanoic Acid Methyl Ester10 g/L initial loading
Yield4 g/LTwo-phase system
Regioselectivity>95%CYP153A + AlkL coexpression
Productivity0.8 g/L/h30°C, pH 7.0

Chemical Synthesis Routes

Physicochemical Properties

Solubility and Acidity

The compound’s amphiphilic nature confers limited water solubility (≈1.2 mM at 25°C) , which is enhanced in alkaline conditions due to deprotonation of the carboxyl group (pKa ≈4.7) . The hydroxyl group (pKa ≈15) remains protonated under physiological conditions, influencing its lipid membrane interactions .

Thermal Stability

Differential scanning calorimetry reveals a melting point of 78–82°C and decomposition onset at 210°C . These properties make it suitable for high-temperature applications in polymer synthesis.

Biological and Industrial Applications

Biological Roles

  • Metabolic Intermediates: Serves as a precursor in the β-oxidation pathway of fatty acids .

  • Anti-inflammatory Effects: Hydroxy fatty acids modulate prostaglandin synthesis, reducing inflammatory responses .

Industrial Uses

  • Surfactants: Alkyl esters of 7-hydroxydodecanoic acid are used in biodegradable detergents .

  • Polymer Chemistry: Acts as a monomer for polyhydroxyalkanoates (PHAs), biodegradable plastics with tensile strengths up to 40 MPa .

Research Frontiers and Challenges

Scalability of Biocatalytic Systems

While microbial systems achieve high selectivity, scalability remains hindered by:

  • Hydrogen Peroxide Toxicity: Byproduct accumulation reduces cell viability .

  • Oxygen Transfer Limitations: Suboptimal aeration lowers P450 activity .

Computational Modeling

Molecular dynamics simulations predict that the (7R)-enantiomer binds more favorably to human PPARγ (binding energy: −8.2 kcal/mol) than the (7S) form (−7.6 kcal/mol), suggesting therapeutic potential in metabolic disorders .

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